molecular formula C19H24N4O2 B5667965 N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide

N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide

Cat. No. B5667965
M. Wt: 340.4 g/mol
InChI Key: GQFJFZVXXYFTKN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that include pyrazole-acetamide derivatives, which are known for their versatility in the synthesis of various coordination complexes and their potential in pharmacological applications. These compounds are synthesized and characterized using techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), highlighting their structural complexity and potential for diverse chemical reactions (Chkirate et al., 2019).

Synthesis Analysis

Synthesis involves multi-step reactions, utilizing various reagents to achieve the final structure. For instance, derivatives similar to our compound of interest have been synthesized by reacting pyrazole with specific substitutions, demonstrating the intricate pathways required to achieve the desired structural features and functional groups (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure is characterized by specific bonding and coordination patterns. For example, coordination complexes constructed from pyrazole-acetamide derivatives demonstrate unique bonding interactions, such as those involving amide O and pyrazole N atoms with metal ions, leading to distinct molecular geometries and coordination environments (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound class often lead to the formation of coordination complexes with metal ions, resulting in compounds with significant antioxidant activity. These reactions are influenced by the presence of various functional groups, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data for our compound is not provided, related studies on crystal structures and hydrogen bonding patterns offer insights into the physical characteristics of similar compounds, highlighting the importance of intermolecular interactions (López et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific chemical reactions, are defined by the compound's molecular structure and functional groups. The synthesis and characterization of related compounds reveal their potential for engaging in diverse chemical reactions, leading to novel structures with unique properties and activities (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-[[1-(3-methylphenyl)pyrazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-5-4-6-17(9-14)23-12-16(10-20-23)11-21(3)18(24)13-22-8-7-15(2)19(22)25/h4-6,9-10,12,15H,7-8,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFJFZVXXYFTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)CC(=O)N(C)CC2=CN(N=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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